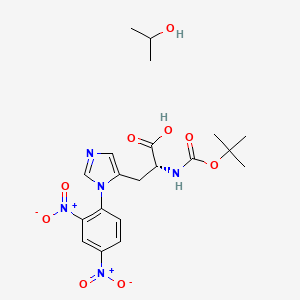

![molecular formula C6H8Cl2N4 B6355075 Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride CAS No. 1414959-18-4](/img/structure/B6355075.png)

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

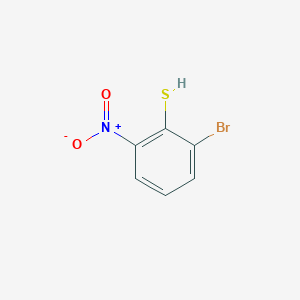

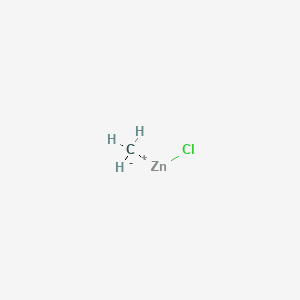

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride is a chemical compound with the formula C6H8Cl2N4. It has a molecular weight of 207.062 . This compound is a light yellow solid .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations . In some studies, novel derivatives of imidazo[1,2-a]pyrimidines were designed and synthesized via bioisosterism and scaffold-hopping strategies .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N4.2ClH/c7-5-3-9-6-8-1-2-10(6)4-5;;/h1-4H,7H2;2*1H . The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized through various radical reactions including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

This compound is a light yellow solid . More specific physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.Scientific Research Applications

Synthesis and Biological Activity

Imidazo[1,2-a]pyrimidines, including Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride, are highlighted for their synthetic versatility and application in producing compounds with significant biological activities. Between 2000 and 2021, a variety of synthetic approaches have been developed for these compounds, showcasing their potential in biological applications and even as corrosion inhibitors (Kobak & Akkurt, 2022).

Medicinal Chemistry Applications

In medicinal chemistry, the Imidazo[1,2-a]pyrimidine scaffold is acknowledged for its broad spectrum of bioactive molecules, particularly in the development of kinase inhibitors such as ponatinib. This highlights the resurgence in exploring Imidazo[1,2-a]pyrimidine-containing derivatives for potential therapeutic applications, demonstrating the scaffold’s significance in drug discovery (Garrido et al., 2021).

Pharmaceutical Design

The tri- and tetra-substituted imidazole scaffolds, closely related to this compound, have been studied as selective inhibitors of p38 MAP kinase. These compounds are explored for their potential in designing drugs that can inhibit the release of proinflammatory cytokines, showcasing the utility of these scaffolds in pharmaceutical design and their contribution to understanding ligand-binding selectivity and potency (Scior et al., 2011).

Optical Sensors and Synthetic Biology

Imidazo[1,2-a]pyrimidine derivatives are also utilized in the creation of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. Their biological and medicinal relevance extends to being incorporated into the design of optical sensors, showcasing their versatility beyond medicinal chemistry (Jindal & Kaur, 2021).

In synthetic biology, the exploration of unnatural base pairs for expanding the genetic code includes research on imidazo[5',4':4,5]pyrido[2,3-d]pyrimidines, which are recognized for their shape complementarity and stacking ability. These studies demonstrate the potential of imidazo[1,2-a]pyrimidine derivatives in creating novel genetic systems and their implications for future applications in synthetic biology (Saito-Tarashima & Minakawa, 2018).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride is a potent compound that has been found to interact with several targets. The primary targets of this compound are Aurora kinases and ROR1 . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division . ROR1 is a receptor tyrosine kinase that is overexpressed in many cancers and plays a vital role in cell proliferation, survival, and migration .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active site of Aurora kinases and ROR1, preventing them from phosphorylating their substrates . This inhibition disrupts the normal functioning of these proteins, leading to changes in the cell.

Biochemical Pathways

The inhibition of Aurora kinases and ROR1 affects several biochemical pathways. One of the key pathways affected is the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway is often associated with tumorigenesis, progression, and poor prognosis . By inhibiting this pathway, the compound can prevent the growth and spread of cancer cells.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis in cancer cells . In in vitro anticancer assays, the compound showed submicromolar inhibitory activity against various tumor cell lines .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that imidazo[1,2-a]pyridine derivatives, which share a similar structure, have been used as covalent anticancer agents . These compounds interact with various enzymes and proteins, leading to changes in biochemical reactions .

Cellular Effects

Related compounds have shown to have significant effects on cell function . For instance, imidazo[1,2-a]pyridine derivatives have been found to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .

Molecular Mechanism

Related compounds have been found to exert their effects through covalent binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

imidazo[1,2-a]pyrimidin-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.2ClH/c7-5-3-9-6-8-1-2-10(6)4-5;;/h1-4H,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXRPGSHAKFSOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=NC2=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)

![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2]](/img/structure/B6355021.png)

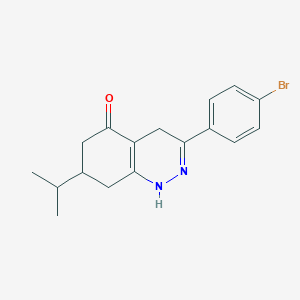

![7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B6355057.png)

![1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6355073.png)